2,3-Epoxypropyl nitrate
Overview
Description
2,3-Epoxypropyl nitrate is an organic compound with the molecular formula C3H5NO4 It is characterized by the presence of an epoxide ring and a nitrate ester group
Mechanism of Action
Target of Action
The primary targets of 2,3-Epoxypropyl nitrate, also known as oxiran-2-ylmethyl nitrate, are vascular smooth muscle cells . These cells play a crucial role in regulating vascular tone and blood flow.
Mode of Action
This compound acts as an exogenous source of nitric oxide (NO), a potent coronary vasodilator . It enters vascular smooth muscle cells where it is metabolized to nitrite, via mitochondrial aldehyde dehydrogenase-2 (ALDH2 or mtALDH), and then to nitric oxide . This process results in the relaxation of vascular smooth muscle, leading to vasodilation .
Biochemical Pathways
The compound affects several nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification . These pathways play a crucial role in the nitrogen cycle, which is essential for many biological processes.
Pharmacokinetics
They are rapidly eliminated in plasma, resulting in low plasma concentrations .
Result of Action
The primary result of this compound’s action is vasodilation, which increases blood flow and reduces myocardial oxygen demand . This can alleviate symptoms of conditions like angina pectoris.
Biochemical Analysis
Biochemical Properties
2,3-Epoxypropyl nitrate plays a significant role in biochemical reactions due to its reactive epoxide ring and nitrate ester group. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through nucleophilic ring-opening reactions. These interactions often involve enzymes such as epoxide hydrolases, which catalyze the hydrolysis of the epoxide ring, leading to the formation of diols. Additionally, the nitrate ester group can undergo reduction reactions mediated by nitrate reductases, resulting in the release of nitric oxide, a crucial signaling molecule in various physiological processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of nitric oxide from the nitrate ester group can activate guanylate cyclase, leading to increased levels of cyclic GMP, which in turn affects various signaling pathways. Additionally, the epoxide ring can interact with cellular nucleophiles, leading to the formation of adducts that can alter gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The epoxide ring undergoes nucleophilic attack by various biomolecules, leading to ring-opening reactions that form covalent adducts. These adducts can inhibit or activate enzymes, depending on the nature of the interaction. For example, the formation of adducts with cysteine residues in enzymes can lead to enzyme inhibition, while interactions with other amino acids may result in enzyme activation. Additionally, the release of nitric oxide from the nitrate ester group can modulate gene expression by activating transcription factors such as NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can undergo hydrolysis and other degradation reactions over time. These degradation products can have different effects on cellular function compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as vasodilation and improved blood flow due to the release of nitric oxide. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by epoxide hydrolases and nitrate reductases. The compound can be metabolized to diols through the action of epoxide hydrolases, while nitrate reductases can reduce the nitrate ester group to release nitric oxide. These metabolic pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The interactions with these enzymes and cofactors are crucial for understanding the compound’s metabolic fate and its impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. These targeting signals and modifications play a crucial role in determining the compound’s activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-epoxypropyl nitrate typically involves the reaction of epichlorohydrin with nitric acid. The process can be summarized as follows:
Epoxidation: Epichlorohydrin is treated with a base, such as sodium hydroxide, to form the epoxide ring.
Nitration: The resulting epoxide is then reacted with nitric acid under controlled conditions to introduce the nitrate ester group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3-Epoxypropyl nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrate ester group to other functional groups, such as amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted epoxides and alcohols.
Scientific Research Applications
2,3-Epoxypropyl nitrate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2,3-Epoxypropyl neodecanoate: Similar in structure but with a neodecanoate ester group instead of a nitrate ester.
Glycidyl nitrate: Another nitrate ester with an epoxide ring, used in similar applications.
Uniqueness: 2,3-Epoxypropyl nitrate is unique due to its combination of an epoxide ring and a nitrate ester group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and release nitric oxide makes it valuable in both research and industrial contexts.
Properties
IUPAC Name |
oxiran-2-ylmethyl nitrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO4/c5-4(6)8-2-3-1-7-3/h3H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZAAKGRMMGJKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CO[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27814-48-8 | |
Details | Compound: Poly(glycidyl nitrate) | |
Record name | Poly(glycidyl nitrate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27814-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20950492 | |
Record name | (Oxiran-2-yl)methyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6659-62-7 | |
Record name | Glycidyl nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6659-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 2,3-epoxy-, nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxiranemethanol, nitrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Oxiran-2-yl)methyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-epoxypropyl nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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